molecular formula C19H27NO3 B15134010 Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate

Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate

Cat. No.: B15134010
M. Wt: 317.4 g/mol
InChI Key: VORSMCHHJRVORT-OQSMONGASA-N
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Description

Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate is an organic compound known for its unique bicyclic structure. This compound is a derivative of noratropine and is often used as an intermediate in the production of ipratropium, a bronchodilator drug. It is a white to pale orange solid that is slightly soluble in chloroform and methanol .

Preparation Methods

The synthesis of Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate involves several steps. One common method starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This process often involves the use of acyclic starting materials that contain the required stereochemical information . Industrial production methods typically involve the use of noratropine derivatives and various reagents to achieve the desired stereochemistry and functional groups .

Chemical Reactions Analysis

Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool for studying the stability and reactivity of ipratropium and related compounds.

    Medicine: It is an intermediate in the production of ipratropium, which is used to treat chronic obstructive pulmonary disease (COPD).

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate involves its role as an intermediate in the production of ipratropium. Ipratropium works by blocking muscarinic acetylcholine receptors, thereby reducing the influence of cholinergic on the bronchial musculature. This leads to bronchodilation and relief from symptoms of COPD .

Comparison with Similar Compounds

Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate is unique due to its specific bicyclic structure and its role as an intermediate in the production of ipratropium. Similar compounds include:

This compound stands out due to its specific applications in the production of bronchodilators and its unique structural features.

Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3/t15-,16+,17?,18?

InChI Key

VORSMCHHJRVORT-OQSMONGASA-N

Isomeric SMILES

CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Canonical SMILES

CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

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